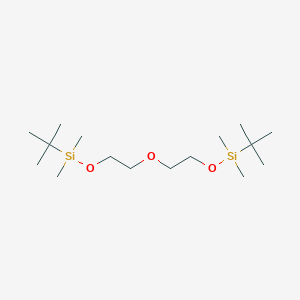![molecular formula C17H22N2O2 B8264515 2-[4-(2-METHOXYPROPAN-2-YL)-[2,2-BIPYRIDIN]-4-YL]PROPAN-2-OL](/img/structure/B8264515.png)
2-[4-(2-METHOXYPROPAN-2-YL)-[2,2-BIPYRIDIN]-4-YL]PROPAN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-(2-Methoxypropan-2-yl)-[2,2’-bipyridin]-4-yl)propan-2-ol is a complex organic compound characterized by its bipyridine structure with methoxypropan-2-yl and propan-2-ol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(2-Methoxypropan-2-yl)-[2,2’-bipyridin]-4-yl)propan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives.
Introduction of Methoxypropan-2-yl Group: This step involves the alkylation of the bipyridine core with 2-methoxypropan-2-yl halide under basic conditions.
Addition of Propan-2-ol Group: The final step is the addition of the propan-2-ol group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-(2-Methoxypropan-2-yl)-[2,2’-bipyridin]-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(4’-(2-Methoxypropan-2-yl)-[2,2’-bipyridin]-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4’-(2-Methoxypropan-2-yl)-[2,2’-bipyridin]-4-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The methoxypropan-2-yl and propan-2-ol groups may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylphenyl)propan-2-ol: Similar structure but lacks the bipyridine core.
2-Methyl-2-propanol: A simpler tertiary alcohol with different functional groups.
1-(1-Methoxypropan-2-yloxy)propan-2-yl nonanoate: Contains similar methoxypropan-2-yl group but different overall structure.
Uniqueness
2-(4’-(2-Methoxypropan-2-yl)-[2,2’-bipyridin]-4-yl)propan-2-ol is unique due to its bipyridine core, which allows for versatile coordination chemistry and potential applications in various fields
Propiedades
IUPAC Name |
2-[2-[4-(2-methoxypropan-2-yl)pyridin-2-yl]pyridin-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-16(2,20)12-6-8-18-14(10-12)15-11-13(7-9-19-15)17(3,4)21-5/h6-11,20H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUCAGRNHRHEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate](/img/structure/B8264465.png)



![2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL](/img/structure/B8264482.png)







